![molecular formula C24H18Cl2F3N3S2 B2357505 3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole CAS No. 344271-54-1](/img/structure/B2357505.png)
3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H18Cl2F3N3S2 and its molecular weight is 540.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Properties and Tautomeric Behavior
Tautomerism and Structural Preferences : The triazole compound exhibits a preference for specific tautomeric forms based on the substituents present. Particularly, a study on related 1,2,4-triazoles demonstrated that compounds with electron-acceptor and electron-donor substituents preferentially adopt structures where the electron-acceptor substituent occupies the 3 position while the electron-donor resides in the 5 position, forming 3-RA-5-RD-1H-1,2,4-triazoles. This structural preference was confirmed through X-ray diffraction studies, highlighting the significance of substituent interactions in determining the tautomeric stability of these compounds (Buzykin et al., 2006).
Reactivity and Functionalization
Sulfone and Sulfonylamide Formation : Research into the chemical reactivity of triazole derivatives includes the synthesis of sulfones and sulfonylamides. For instance, 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole was synthesized through a reaction involving sodium trifluoromethanesulfinate. Subsequent reductions and treatments led to various derivatives, showcasing the triazole's capacity for functional diversification (Meshcheryakov & Shainyan, 2004).
Alkylation and Amino(hydroxy)methylation Reactions : The triazole ring system can undergo various alkylation and aminomethylation reactions, leading to a range of derivatives. This reactivity was illustrated in a study where 1,2,4-triazole-3-thiols reacted with halides and other reagents to produce an array of 3-sulfanyl-1,2,4-triazoles, showcasing the molecule's versatility for chemical modifications (Kaldrikyan et al., 2016).
Bioactivity and Potential Applications
Antimicrobial Properties : Triazole derivatives have shown promising antimicrobial activities. For instance, a series of 1,2,4-triazoles fused with diphenylsulfone moiety exhibited significant antimicrobial properties. These findings not only underscore the biological potential of these compounds but also provide a foundation for further exploration in medicinal chemistry (Almajan et al., 2010).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2F3N3S2/c25-20-10-5-11-21(26)19(20)14-33-15-22-30-31-23(32(22)18-8-2-1-3-9-18)34-13-16-6-4-7-17(12-16)24(27,28)29/h1-12H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRQUISCRHDGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CSCC4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2F3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

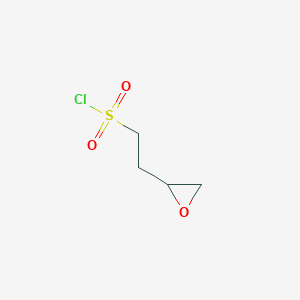
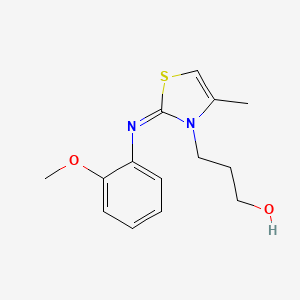

![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
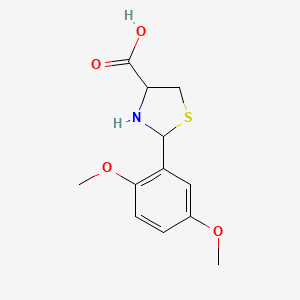
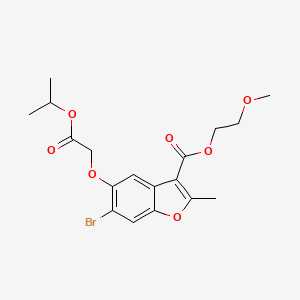
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)


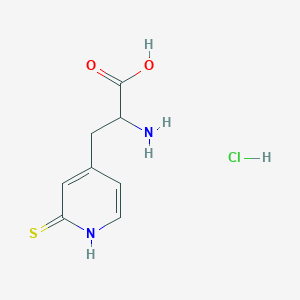
![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
![7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357441.png)
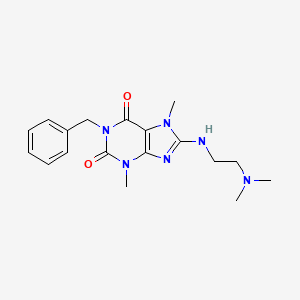
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)